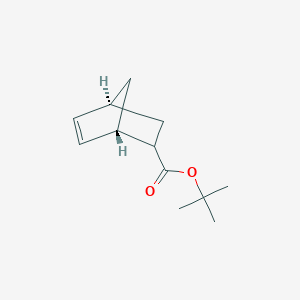
5-Norbornene-2-carboxylic-t-butyl ester
Overview
Description
5-Norbornene-2-carboxylic-t-butyl ester: is a chemical compound with the molecular formula C12H18O2 . It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of a tert-butyl ester group attached to the norbornene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2-carboxylic-t-butyl ester typically involves the esterification of 5-Norbornene-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Norbornene-2-carboxylic-t-butyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-Norbornene-2-carboxylic acid or 5-Norbornene-2-one.
Reduction: 5-Norbornene-2-carbinol.
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Norbornene-2-carboxylic-t-butyl ester is used as a monomer in polymerization reactions to produce polymers with unique mechanical and thermal properties. It is also used as a building block in organic synthesis to create more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a scaffold in drug design. Its rigid bicyclic structure provides a stable framework for the development of bioactive molecules .
Industry: The compound is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 5-Norbornene-2-carboxylic-t-butyl ester involves its ability to undergo various chemical transformations due to the presence of the reactive norbornene ring and the ester group. These transformations allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
5-Norbornene-2-carboxylic acid: Similar structure but lacks the tert-butyl ester group.
5-Norbornene-2-carboxylic acid methyl ester: Similar ester functionality but with a methyl group instead of a tert-butyl group.
Uniqueness: 5-Norbornene-2-carboxylic-t-butyl ester is unique due to the presence of the bulky tert-butyl ester group, which imparts distinct steric and electronic properties. This makes it more resistant to hydrolysis and provides different reactivity compared to its analogs .
Properties
IUPAC Name |
tert-butyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3/t8-,9+,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBMBZJUNPMEBD-QIIDTADFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1C[C@@H]2C[C@H]1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154970-45-3 | |
| Record name | tert-Butyl 5-Norbornene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7892391.png)
![[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidoyl]azanium;chloride](/img/structure/B7892392.png)
![5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7892398.png)
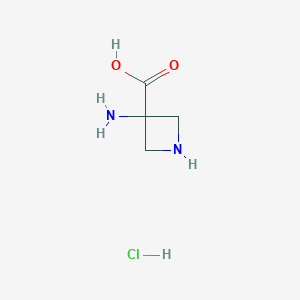
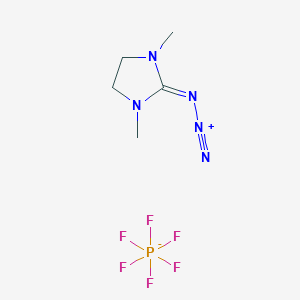
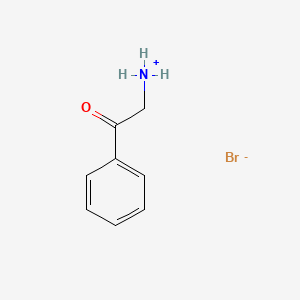
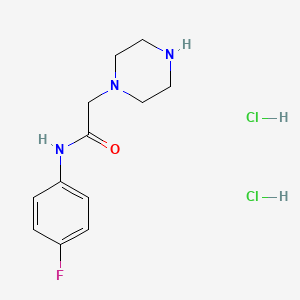
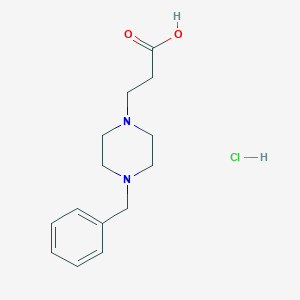
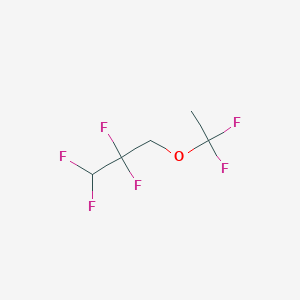

![[(1S)-1-carboxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B7892458.png)
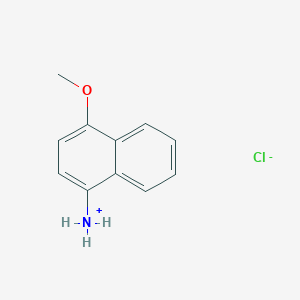
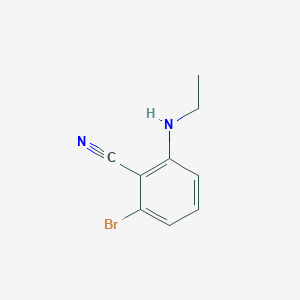
![2-Bromo-6-[4-(hydroxymethyl)piperidino]benzonitrile](/img/structure/B7892482.png)
